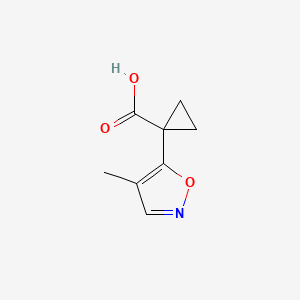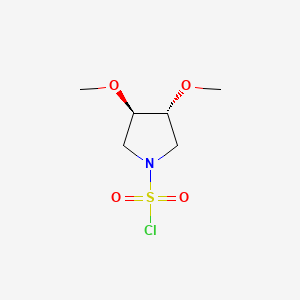
trans-3,4-Dimethoxypyrrolidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride: is a chiral sulfonyl chloride derivative. This compound is of interest in organic synthesis due to its potential applications in the development of pharmaceuticals and other biologically active molecules. The presence of the sulfonyl chloride group makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride typically involves the reaction of rac-(3R,4R)-3,4-dimethoxypyrrolidine with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl fluoride: Similar in structure but with a sulfonyl fluoride group instead of a chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonic acid: The sulfonyl chloride group is oxidized to a sulfonic acid.
Uniqueness: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride is unique due to its specific reactivity profile as a sulfonylating agent. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its uniqueness, providing opportunities for the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C6H12ClNO4S |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO4S/c1-11-5-3-8(13(7,9)10)4-6(5)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
PYRONDRDMQNIIM-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H]1OC)S(=O)(=O)Cl |
Canonical SMILES |
COC1CN(CC1OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


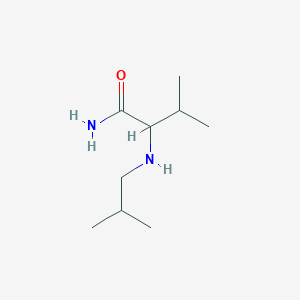
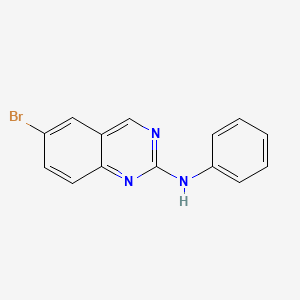


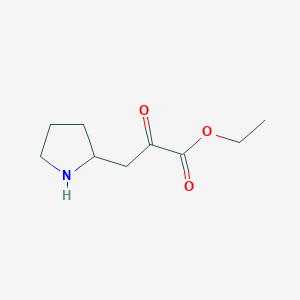
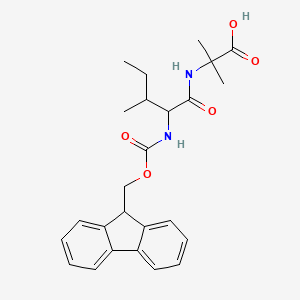

![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)



![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)

